molecular formula C38H61N9O11 B612458 PDZ1 Domain inhibitor peptide CAS No. 1315378-73-4

PDZ1 Domain inhibitor peptide

Katalognummer B612458
CAS-Nummer: 1315378-73-4
Molekulargewicht: 819.95
InChI-Schlüssel: XXRRADBJCXMGOW-RMLJCASOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The PDZ1 Domain inhibitor peptide is a cyclic peptide that incorporates a β-Ala lactam side chain linker . It targets the PDZ1 domains of the postsynaptic density protein 95 (PSD-95) and disrupts the GluR6/PSD-95 interaction . It is very efficient in competing against the C terminus of GluR6 for the PDZ1 domain .


Synthesis Analysis

Peptide-based drugs like the PDZ1 Domain inhibitor peptide have gained increasing interest due to their high potency, selectivity, good efficacy, tolerability, and safety . The synthesis of these peptides involves various techniques such as peptide synthesis, reversed-phase HPLC, and liquid chromatography-mass spectrometry .


Molecular Structure Analysis

The molecular formula of the PDZ1 Domain inhibitor peptide is C38H61N9O11 . It has a molecular weight of 819.9 g/mol . The peptide sequence is YKKTEAV, with a lactam bridge between Lys3 and Glu5 .


Chemical Reactions Analysis

The PDZ1 Domain inhibitor peptide is involved in disrupting the interaction between GluK2 and the postsynaptic density protein 95 (PSD-95) . This disruption is achieved by competing with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 .


Physical And Chemical Properties Analysis

The PDZ1 Domain inhibitor peptide is a white to off-white substance . It is soluble in 5% acetonitrile/water and DMSO up to 1 mg/ml and 4 mg/ml respectively . It should be stored at -20°C in a sealed storage, away from moisture and light, under nitrogen .

Wissenschaftliche Forschungsanwendungen

Development of Peptide-Based Drugs

Peptide-based drugs have gained increasing interest in a wide range of treatment applications, primarily because of high potency and selectivity, as well as good efficacy, tolerability, and safety often achieved with peptides .

Targeting PSD-95

Attempts to target postsynaptic density protein of 95 (PSD-95) PDZ domains, which mediate the formation of a ternary complex with the N-methyl-D-aspartate (NMDA) receptor and neuronal nitric oxide synthase (nNOS) responsible for excitotoxicity in ischemic stroke, by high-affinity small molecules have failed in the past .

Stroke Treatment

The development of AVLX-144, a potential stroke treatment, which is planned to enter clinical trials in 2020, is an example of a peptide-based drug targeting PSD-95 .

Disruption of Protein-Protein Interactions

PDZ1 Domain inhibitor peptide is a novel cyclic peptide that disrupts interaction between GluK2 (formerly GluR6) and the postsynaptic density protein 95 (PSD-95) .

Inhibition of Kainate Receptors Clustering

The PDZ1 Domain inhibitor peptide competes with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95, inhibiting clustering of kainate receptors .

Tight Junction Opening

Glycyrrhizin, a direct inhibitor of the first PDZ domain of ZO-1, is a possible mechanism of tight junction opening of Caco-2 cells .

Interaction with Prostacyclin Receptor

A DNA fragment encoding the chimeric PDZ1–IP recombinant protein was cloned into the pGEX-4T-3 vector and expressed in E. coli JM109 cells to produce a glutathione-S-transferase fusion protein .

Regulation of Cellular Processes

Protein–protein interactions (PPIs) are highly abundant regulatory mechanism in biological systems, which mediate a broad range of cellular processes, including signal transduction, cellular communication, metabolism, gene expression, and membrane transport .

Zukünftige Richtungen

Peptide-based drugs have gained increasing interest in a wide range of treatment applications . The development of peptide drugs targeting PSD-95, using AVLX-144 as an example, is planned to enter clinical trials . This suggests a promising future for the development of peptide-based drugs like the PDZ1 Domain inhibitor peptide.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H61N9O11/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58)/t21-,22+,25-,26-,27-,28-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRRADBJCXMGOW-RMLJCASOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H61N9O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

819.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.